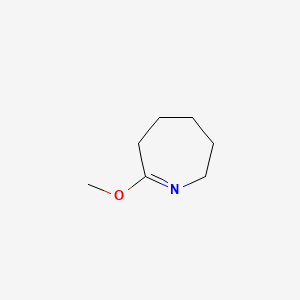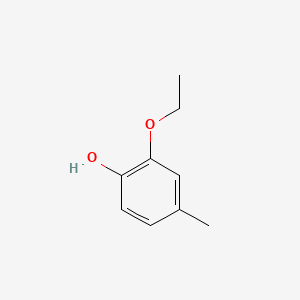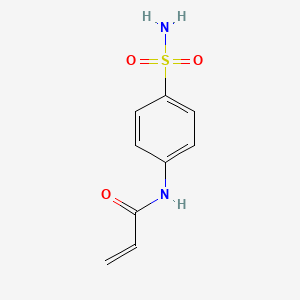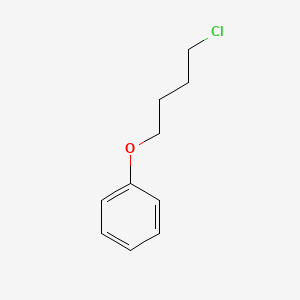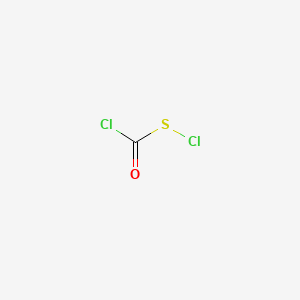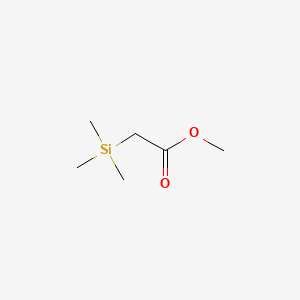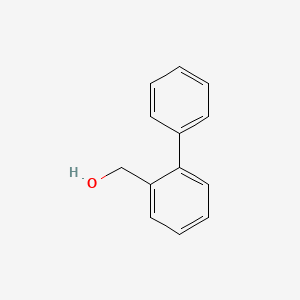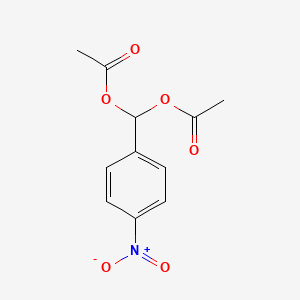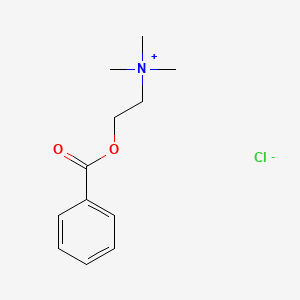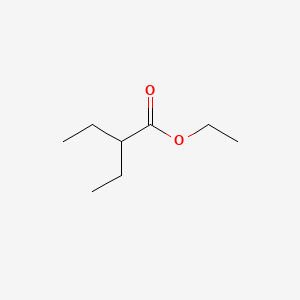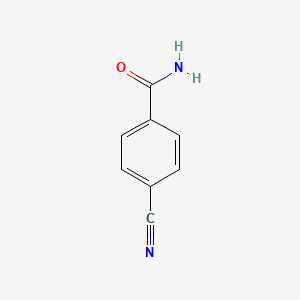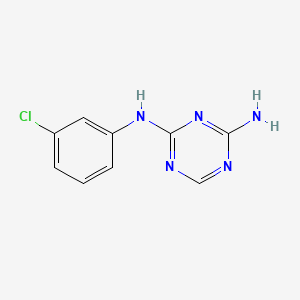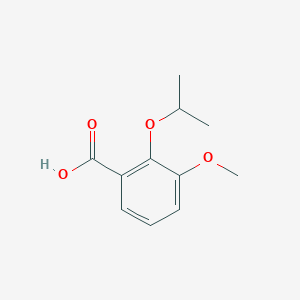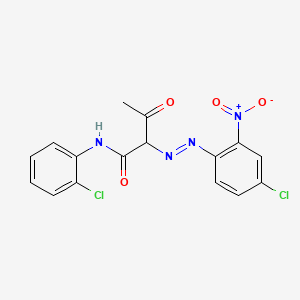
Pigment yellow 3
Übersicht
Beschreibung
Pigment Yellow 3 is a greenish shade yellow pigment, semi-transparent, having good resistance and high color strength . It is suitable for use in water-based paints, water-based inks, and industrial paints .
Synthesis Analysis
A new type of near-infrared (NIR) reflective yellow pigment with a general formula of [(Li 0.4 RE 0.6 Al 0.6) x/2 Bi 1–x] [Mo x V 1–x]O 4 was prepared by a solid-phase reaction calcined at a high temperature of 700 °C .
Molecular Structure Analysis
The X-ray crystal structure of C.I. Pigment Yellow 12, 2,2′-[(3,3′-dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)bis[3-oxo-N-phenylbutanamide], is described .
Chemical Reactions Analysis
Pigment Yellow 3 is produced through various reactions. For example, solid-state reactions (roasting process) are used for red, black, and brown pigments. Precipitation reactions (Penniman–Zoph process, scrap process) are used for yellow, red, orange, and black pigments .
Physical And Chemical Properties Analysis
Pigment Yellow 3 appears as a yellow powder with a density of 1.6 g/cm3 . It has an oil absorption rate of 25-60 ml/100g and a pH value of 6.0-7.5 . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Microbiology
- Summary of the application : Pigment Yellow 3, like many other pigments, is studied in the field of microbiology. Bacterial and fungal pigments, including Pigment Yellow 3, are considered as an alternative source of naturally derived pigments .
- Methods of application : These pigments are produced by bacteria and fungi, which have the advantage of rapid growth, easy processing, and independence of weather conditions .
- Results or outcomes : These pigments possess many biological properties such as antioxidant, antimicrobial, and anticancer activity .
Chemical Engineering
- Summary of the application : Pigment Yellow 180, a bis azo pigment similar to Pigment Yellow 3, has been studied for its pigmentation behaviors in different solvents .
- Methods of application : The study was based on the Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method. The samples were characterized using FTIR, XRD, and TEM, and the colorimetric analysis was performed using the CIE Lab* color space model .
- Results or outcomes : It was found that the color hues obtained in ten solvents are different, with the overall color variation from reddish–yellow to greenish–yellow .
Paint and Ink Industry
- Summary of the application : Pigment Yellow 3 is used in the paint and ink industry. It has good weather and light resistance, and it is especially suitable for air drying coating systems, latex paint, textile printing, and package ink .
- Methods of application : This pigment is used in various coating systems and inks .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and durability of paints and inks .
Textile Industry
- Summary of the application : Pigment Yellow 3 is used in the textile industry for coloring .
- Methods of application : This pigment is used in various textile products .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and durability of textiles .
Soap Manufacturing
- Summary of the application : Pigment Yellow 3 is used in soap manufacturing .
- Methods of application : This pigment is used in various soap products .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and appearance of soaps .
Stationery Products
- Summary of the application : Pigment Yellow 3 is used in the production of stationery products .
- Methods of application : This pigment is used in various stationery products like pens, markers, etc .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and appearance of stationery products .
Decorative Paints
- Summary of the application : Pigment Yellow 3 is used in the production of decorative paints .
- Methods of application : This pigment is used in various water-based and solvent-based decorative paints .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and appearance of decorative paints .
Ink Production
- Summary of the application : Pigment Yellow 3 is used in the production of various types of inks .
- Methods of application : This pigment is used in water-based ink, NC ink, polyamide ink, silkscreen ink, and UV curing ink (offset and flexo) .
- Results or outcomes : The use of Pigment Yellow 3 enhances the color and quality of inks .
Cement Coloring
Safety And Hazards
When handling Pigment Yellow 3, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Microbial pigments, including yellow pigments, are gaining attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities. This indicates that future generations will depend on microbial pigments over synthetic colorants for sustainable livelihood .
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNFLIDNYOATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863873 | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA; Other Solid | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxo- | |
CAS RN |
6486-23-3 | |
| Record name | Pigment Yellow 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6486-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006486233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L885GOC9B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

